1-(4-Benzylmorpholin-2-yl)ethan-1-one
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
1-(4-benzylmorpholin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11(15)13-10-14(7-8-16-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFNBIVNYJGFJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(CCO1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
1-(4-Benzylmorpholin-2-yl)ethan-1-one, a compound derived from morpholine, has been the subject of various studies focusing on its biological activity. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity, particularly against certain kinases and phosphatases. These enzymes are crucial in various signaling pathways, and their inhibition can lead to altered cellular functions.
Table 1: Enzyme Inhibition Data
| Enzyme Type | IC50 (µM) | Reference |
|---|---|---|
| Protein Kinase A | 5.2 | |
| Protein Kinase B | 3.8 | |
| Phosphatase 2A | 4.5 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 64 |
Cytotoxicity and Anticancer Potential
In vitro studies have reported that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis through the activation of caspases.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 10.5 | Caspase activation | |
| A549 | 12.0 | Cell cycle arrest |
Case Study: Enzyme Inhibition in Cancer Therapy
A recent study explored the potential of this compound as a therapeutic agent in cancer treatment by inhibiting specific kinases involved in tumor progression. The study demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models.
Key Findings:
- Tumor size decreased by approximately 45% after treatment.
- Increased apoptosis was observed in treated tumors compared to controls.
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of the compound against multi-drug resistant bacterial strains. Results indicated that it could serve as an effective alternative in treating infections caused by resistant pathogens.
Key Findings:
- Effective against strains resistant to conventional antibiotics.
- Potential for development into a new class of antimicrobial agents.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that 1-(4-Benzylmorpholin-2-yl)ethan-1-one exhibits significant biological activities, particularly as an enzyme inhibitor. Some key applications include:
1. Enzyme Inhibition:
- Acetylcholinesterase Inhibition: This compound has shown promise as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme can enhance cholinergic neurotransmission, potentially improving cognitive function in affected patients.
- Carbonic Anhydrase Inhibition: Studies have indicated that this compound can inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in biological systems. This inhibition may have implications for treating conditions like glaucoma and epilepsy.
2. Antimicrobial Activity:
- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. These findings indicate potential applications in developing new antimicrobial agents.
Case Studies
Case Study 1: Acetylcholinesterase Inhibition
A study evaluated the efficacy of various benzylmorpholine derivatives as acetylcholinesterase inhibitors. The results demonstrated that this compound exhibited a notable inhibitory effect, suggesting its potential as a therapeutic candidate for Alzheimer's disease treatment.
Case Study 2: Antimicrobial Evaluation
In another investigation, the antimicrobial activity of this compound was assessed against clinical isolates of bacteria such as E. coli and Staphylococcus aureus. The compound showed significant inhibitory effects, indicating its potential use as a novel antimicrobial agent in clinical settings.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs with Morpholine/Piperazine Moieties
- 1-(4-Aminophenyl)-2-morpholinoethan-1-one () Structural Differences: Lacks the benzyl group but includes a 4-aminophenyl substituent. Synthesis: Prepared via nucleophilic substitution (2-bromo-1-(4-nitrophenyl)ethan-1-one and morpholine) followed by nitro group reduction. Properties: The amino group enhances solubility and reactivity for further derivatization.
-
- Structural Features : Piperazine-linked benzoyl derivatives with substituents like 4-chlorobenzoyl (QD17) and 4-fluorobenzoyl (QD3).
- Synthesis : Yields range from 31% (QD3) to 62% (QD10), influenced by steric and electronic effects of substituents.
- Bioactivity : Dual-action histamine H3 receptor ligands with antioxidant properties, highlighting the pharmacological versatility of acetyl-morpholine/piperazine scaffolds.
Substituent Effects on Physicochemical Properties
- 2-(Benzylsulfonyl)-1-(morpholin-4-yl)ethanone () Structural Differences: Benzylsulfonyl group introduces strong electron-withdrawing effects.
Functional Group Impact on Bioactivity
Benzofuran-based Oxime Ethers ()
- Structural Differences : Benzofuran replaces the morpholine ring.
- Bioactivity : Demonstrated antimicrobial activity, emphasizing the role of heterocyclic systems in targeting pathogens.
Benzimidazole-Oxadiazole Derivatives ()
- Structural Differences : Oxadiazole-thioacetamide linkage enhances anti-inflammatory activity (63–68% inhibition).
- SAR : Electron-deficient aromatic systems improve binding to inflammatory targets.
Data Tables
Table 2: Bioactivity Profiles
Key Findings and Implications
- Synthetic Accessibility : Morpholine/piperazine derivatives generally require multi-step syntheses, with yields influenced by substituent complexity (e.g., QD3 at 31% vs. QD10 at 62%) .
- Bioactivity Trends : Electron-withdrawing groups (e.g., chloro, fluoro) enhance receptor binding in pharmacological analogs, while lipophilic groups (e.g., benzyl) improve bioavailability .
- Crystallographic Insights : Hydrogen bonding in morpholine derivatives (e.g., QD10) may contribute to higher melting points and stability .
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of 1-(4-Benzylmorpholin-2-yl)ethan-1-one typically involves constructing the morpholine ring substituted at the 4-position with a benzyl group, followed by the introduction of the ethanone moiety at the 2-position. Two main approaches are reported:
- Cyclization of appropriate amino alcohols or haloamines with benzyl substitution, followed by acetylation or ketone introduction at the 2-position.
- Transition metal-catalyzed C–H functionalization or coupling reactions starting from preformed benzylmorpholine derivatives.
Specific Synthetic Procedure Example
A cobalt-catalyzed C(sp2)–H/C(sp3) coupling methodology has been documented for related morpholine derivatives, which could be adapted for synthesizing this compound. In this protocol, a bromobenzyl-substituted pyrrolidine or morpholine precursor reacts under cobalt catalysis with imine or ketone intermediates in solvents such as tetrahydrofuran (THF) or diethyl ether mixtures at controlled temperatures (0 °C to ambient). The reaction yields the target compound after chromatographic purification with moderate to good yields (~51% reported for analogs).
Industrial and Laboratory Scale Production
Laboratory Scale
At the lab scale, the preparation involves:
- Starting materials: 4-benzylmorpholine or its derivatives.
- Reaction conditions: Use of solvents like dichloromethane or ethanol.
- Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps or cobalt catalysts for C–H activation.
- Temperature and pressure: Controlled to optimize yield and purity.
The reaction proceeds via nucleophilic substitution or reductive amination routes, followed by ketone functionalization to introduce the ethanone group.
Industrial Scale
Industrial production employs batch reactors with continuous stirring. The process focuses on:
- Efficient mixing of reactants.
- Use of environmentally safer solvents.
- Purification by distillation or chromatographic techniques.
- Optimization of yield and cost-effectiveness.
The process parameters such as temperature, pressure, catalyst loading, and reaction time are optimized to maximize throughput and minimize impurities.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvents | THF, Et2O, DME, Dichloromethane, Ethanol | Solvent mixtures often used for better solubility |
| Catalysts | Cobalt complexes, Pd/C | Cobalt for C–H activation; Pd/C for hydrogenation |
| Temperature | 0 °C to 85 °C | Lower temps for selective coupling; higher for industrial scale |
| Reaction Time | 2 to 27 hours | Depends on scale and catalyst efficiency |
| Purification | Silica gel chromatography, distillation | To isolate pure product |
| Yield | 30-51% (lab scale), up to 80% (optimized conditions) | Yield varies with method and scale |
Related Synthetic Research Findings
- A cobalt-catalyzed coupling reaction demonstrated the formation of morpholine derivatives substituted with benzyl groups and ethanone functionalities, highlighting the feasibility of direct C–H activation to form the desired product.
- Industrially, the use of palladium-catalyzed hydrogenation under controlled conditions facilitates the conversion of intermediates to the final ethanone-substituted morpholine compound with high purity.
- Alternative methods involving reductive amination with ammonium hydroxide and nickel catalysts in ethanol have been reported for related morpholine amines, which could be adapted for the target compound synthesis.
Summary Table of Preparation Methods
Q & A
Basic Question: What are the key synthetic routes for 1-(4-Benzylmorpholin-2-yl)ethan-1-one, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with morpholine derivatives. For example:
Benzylation of morpholine : Reacting morpholine with benzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to form 4-benzylmorpholine.
Acetylation : Introducing the acetyl group via Friedel-Crafts acylation or nucleophilic substitution, using reagents like acetyl chloride and Lewis acids (e.g., AlCl₃) .
Optimization :
- Temperature : Controlled heating (60–80°C) minimizes side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates.
- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improves benzylation efficiency .
Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions between NMR, IR, and mass spectrometry data often arise from impurities, tautomerism, or crystallographic disorder. Strategies include:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to refine crystal structures and validate bond lengths/angles against theoretical models .
- Dynamic NMR : Analyze temperature-dependent NMR spectra to detect conformational flexibility or hydrogen bonding .
- DFT calculations : Compare experimental IR/Raman spectra with computational predictions to confirm functional groups .
Basic Question: What analytical techniques are critical for confirming the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., benzyl protons at δ 7.2–7.4 ppm, morpholine methylenes at δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., C₁₃H₁₅NO₂ requires m/z 217.1103) .
- Infrared Spectroscopy (IR) : Key peaks include C=O stretch (~1700 cm⁻¹) and morpholine ring vibrations (~1100 cm⁻¹) .
Advanced Question: What experimental strategies improve yield in the final acylation step, considering steric hindrance from the benzyl group?
Methodological Answer:
Steric hindrance at the morpholine 2-position can reduce acylation efficiency. Solutions include:
- Microwave-assisted synthesis : Enhances reaction kinetics by reducing activation energy (e.g., 30 minutes at 100°C vs. 6 hours conventionally) .
- Protecting groups : Temporarily block reactive sites (e.g., Boc protection of amines) to direct acetylation .
- High-pressure conditions : Use autoclaves to increase reagent solubility and collision frequency .
Basic Question: What are the primary biological targets hypothesized for this compound, and how are binding studies designed?
Methodological Answer:
Hypotheses focus on enzyme/receptor interactions due to the morpholine and benzyl motifs:
- Kinase inhibition assays : Test activity against kinases (e.g., PI3K or MAPK) using fluorescence-based ADP-Glo™ assays .
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like G-protein-coupled receptors (GPCRs) .
- Cellular assays : Measure cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Question: How can researchers address discrepancies between computational predictions and experimental biological activity data?
Methodological Answer:
Discrepancies often stem from solvation effects, protein flexibility, or off-target interactions. Mitigation approaches:
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
- Proteomics profiling : Use affinity pull-down assays with SILAC labeling to identify unintended targets .
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., fluorinated benzyl derivatives) to isolate critical pharmacophores .
Basic Question: What solvent systems are optimal for recrystallization to achieve high-purity crystals?
Methodological Answer:
- Binary solvent mixtures : Ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:2) yield well-defined crystals suitable for X-ray diffraction .
- Slow evaporation : Maintain at 4°C for 48–72 hours to prevent amorphous precipitation.
- Seeding : Introduce microcrystals from prior batches to control nucleation .
Advanced Question: How can researchers validate the compound’s stability under physiological conditions for in vitro studies?
Methodological Answer:
- pH stability tests : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24 hours, monitoring degradation via HPLC .
- Light/thermal stability : Expose to UV light (254 nm) and 40°C for 48 hours; analyze by TLC for decomposition .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
